![molecular formula C14H13BrN2 B2377989 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide CAS No. 75614-71-0](/img/structure/B2377989.png)
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
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Overview
Description
“7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” is a chemical compound with the molecular formula C14H13BrN2 . It has a molecular weight of 289.18 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:c1ccc(cc1)C[n+]2cccc3c2[nH]cc3.[Br-]
. Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide. This method is applicable for synthesizing different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Functionalization for Agrochemicals and Materials : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, a structure related to 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, have provided compounds for agrochemicals and functional materials. This includes introducing amino groups and creating multidentate agents (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Stimuli-Responsive Fluorescence : A heterocyclic system synthesized from 1-benzyl-2-(2-bromophenyl)-1H-pyrrol-3-yl]pyridin-1-ium bromides showed stimuli-responsive fluorescence. This characteristic changes depending on the solvent and the presence of proton donors, indicating potential applications in molecular sensing and materials science (Tomashenko et al., 2015).
Novel Derivative Synthesis : Rhodium-catalyzed asymmetric 1,4-addition techniques have enabled the synthesis of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, revealing the versatility of these compounds in creating bioactive molecules (Croix, Prié, Chaulet, & Viaud-Massuard, 2015).
Applications in Biological and Material Sciences
Fluorescent Heterotetracyclic Frameworks : The copper-catalyzed intramolecular direct C arylation of certain bromides related to this compound has led to the synthesis of fluorescent heterotetracyclic systems. These systems have shown high quantum yields in solution, highlighting their potential in bioimaging and materials science (Tomashenko, Novikov, & Khlebnikov, 2017).
Corrosion Inhibition : Research on pyridinium bromide derivatives, which are structurally similar to this compound, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Raheem & Shihab, 2022).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Biochemical Pathways
This pathway, when abnormally activated, is associated with the progression and development of several cancers .
Pharmacokinetics
The low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, suggests they may have beneficial pharmacokinetic properties .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type and stage of cancer, the patient’s overall health and genetic makeup, and the presence of other medications .
properties
IUPAC Name |
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLTWWUZMHZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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